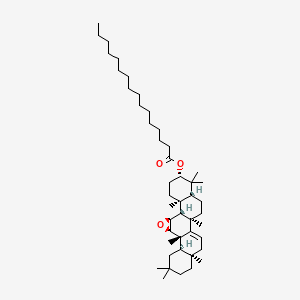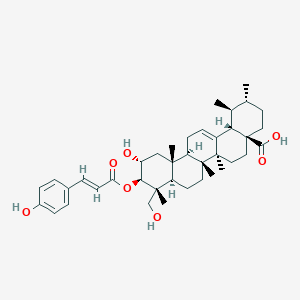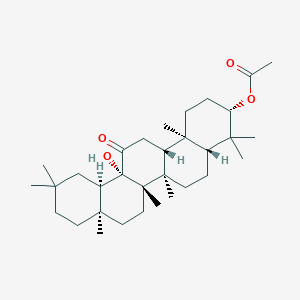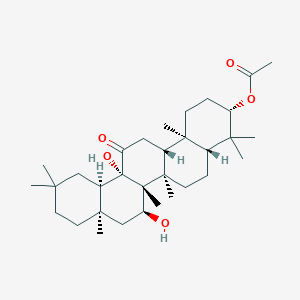
RCS-4 N-pentanoic acid metabolite-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RCS-4 N-pentanoic acid-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of RCS-4 N-pentanoic acid metabolite by GC- or LC-mass spectrometry. RCS-4 N-pentanoic acid metabolite is an expected phase I metabolite of RCS-4, a synthetic cannabinoid that has been detected in herbal mixtures.
Wissenschaftliche Forschungsanwendungen
Identification of Metabolites
- Metabolite Identification : RCS-4 (3-(4-methoxybenzoyl)-1-pentylindole), a synthetic indole-derived cannabimimetic, was analyzed using gas chromatography-mass spectrometry to identify its metabolites in urine samples. These metabolites were tentatively identified as products of various biotransformations, including aromatic monohydroxylation, dihydroxylation, aromatic hydroxylation/oxidation of the N-pentyl chain to a ketone, O-demethylation, and others. This research is crucial for understanding the metabolism of RCS-4 in the human body (Kavanagh et al., 2012).
Analytical Techniques
- Analytical Technique Comparison : A study compared two analytical techniques, UHPSFC-MS/MS and UHPLC-MS/MS, for determining synthetic cannabinoids and metabolites in urine. This included analysis of RCS-4 N-pentanoic acid metabolite among others. This kind of research aids in enhancing the accuracy and reliability of drug testing (Berg et al., 2016).
Pharmacokinetics and Metabolism Studies
- Pharmacokinetic Properties Study : Research on the synthetic cannabinoid JWH-018, including its pentanoic acid metabolite, aimed to understand its pharmacokinetics and toxicology. This is vital for understanding the effects of synthetic cannabinoids in the human body and for drug testing purposes (Toennes et al., 2017).
Forensic Toxicology
- Driving Impairment Analysis : A study analyzed synthetic cannabinoid metabolites, including RCS-4 N-pentanoic acid, in urine samples from individuals suspected of driving impaired. This research helps in forensic toxicology to assess the use of these substances in driving impairment cases (Davies et al., 2016).
Eigenschaften
Molekularformel |
C21H16D5NO4 |
|---|---|
Molekulargewicht |
356.4 |
InChI |
InChI=1S/C21H21NO4/c1-26-16-11-9-15(10-12-16)21(25)18-14-22(13-5-4-8-20(23)24)19-7-3-2-6-17(18)19/h2-3,6-7,9-12,14H,4-5,8,13H2,1H3,(H,23,24)/i2D,3D,6D,7D,14D |
InChI-Schlüssel |
CJXFWFGLGOBGBR-RYNKYBBCSA-N |
SMILES |
O=C(C1=CC=C(OC)C=C1)C2=C([2H])N(CCCCC(O)=O)C3=C2C([2H])=C([2H])C([2H])=C3[2H] |
Synonyme |
5-(3-(4-methoxybenzoyl)-1H-indol-1-yl-2,4,5,6,7-d5)-pentanoic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-hydroxyoctadecanoate](/img/structure/B1163846.png)
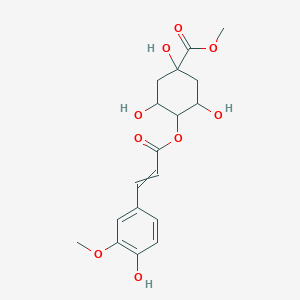
![2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol](/img/structure/B1163849.png)
